Elucidation of the Structure of 3'-O-Methylbatatasin III: A Technical Guide
Elucidation of the Structure of 3'-O-Methylbatatasin III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylbatatasin III, a bibenzyl natural product, has garnered interest within the scientific community due to its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key experimental methodologies and data interpretation. While specific spectral data for 3'-O-Methylbatatasin III is not publicly available in detail, this document outlines the general procedures and expected outcomes based on the analysis of closely related compounds and established spectroscopic techniques.
Introduction
3'-O-Methylbatatasin III is a stilbenoid derivative with the chemical formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol .[1] Its IUPAC name is 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol.[2] This compound has been isolated from various plant species, including those from the Dioscoreaceae family, Pholidota chinensis, and several Dendrobium species.[1][3] The elucidation of its structure is a critical step in understanding its chemical properties and biological functions, which are reported to include antimicrobial and antifungal activities.[1]
Isolation and Purification
The isolation of 3'-O-Methylbatatasin III from its natural sources typically involves solvent extraction and chromatographic separation. A general workflow for its isolation is depicted below.
Caption: General workflow for the isolation of 3'-O-Methylbatatasin III.
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a key technique for the purification of 3'-O-Methylbatatasin III.[3]
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Apparatus: A preparative high-speed counter-current chromatograph.
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Solvent System: A two-phase solvent system is selected. For the purification of 3'-O-Methylbatatasin III from Pholidota chinensis, a system of n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v) has been used.[3]
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Procedure:
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The column is filled with the stationary phase.
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The apparatus is rotated at a specific speed (e.g., 800 rpm).
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The mobile phase is pumped into the column at a defined flow rate.
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Once hydrodynamic equilibrium is reached, the sample solution is injected.
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The effluent is continuously monitored by a UV detector, and fractions are collected.
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Purity Analysis: The purity of the isolated compound is typically assessed by High-Performance Liquid Chromatography (HPLC).[3]
Structure Elucidation via Spectroscopic Methods
The definitive structure of 3'-O-Methylbatatasin III is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Caption: Spectroscopic workflow for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which aids in identifying structural motifs.
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Expected Data: For 3'-O-Methylbatatasin III (C₁₆H₁₈O₃), the expected exact mass would be determined. The fragmentation pattern would likely involve cleavage of the ethyl bridge connecting the two phenyl rings, leading to characteristic fragment ions.
Table 1: Predicted Mass Spectrometry Data for 3'-O-Methylbatatasin III
| Ion | Predicted m/z |
| [M+H]⁺ | 259.1329 |
| [M+Na]⁺ | 281.1148 |
| [M-H]⁻ | 257.1183 |
Note: This data is predicted and would be confirmed by high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Data for Batatasin III in CD₃OD [4]
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 144.06 | - |
| 2 | 107.63 | 6.25 (dd, J = 1.8, 1.8) |
| 3 | 157.98 | - |
| 4 | 98.54 | 6.19 (dd, J = 1.8, 2.4) |
| 5 | 160.83 | - |
| 6 | 105.12 | 6.25 (dd, J = 1.8, 1.8) |
| α | 37.47 | 2.79 (m) |
| β | 37.80 | 2.79 (m) |
| 1' | 143.29 | - |
| 2' | 114.93 | 6.63 (m) |
| 3' | 156.93 | - |
| 4' | 112.36 | 6.63 (m) |
| 5' | 128.84 | 7.08 (dd, J = 7.8, 8.4) |
| 6' | 119.43 | 6.63 (m) |
| 5-OCH₃ | 54.10 | 3.71 (s) |
Expected NMR Data for 3'-O-Methylbatatasin III:
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¹H NMR: The spectrum would be expected to show signals for two methoxy groups, likely as singlets around 3.7-3.8 ppm. The aromatic region would display a complex pattern of signals corresponding to the protons on the two substituted benzene rings. The ethylene bridge protons would appear as a multiplet around 2.8 ppm.
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¹³C NMR: The spectrum would show 16 carbon signals, including two methoxy carbons around 55 ppm and the methylene carbons of the ethyl bridge around 37-38 ppm. The remaining signals would correspond to the aromatic carbons.
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2D NMR:
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COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks within the aromatic rings and the ethylene bridge.
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HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments, such as the methoxy groups to their respective aromatic carbons and the ethylene bridge to the phenyl rings.
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Conclusion
The structure of 3'-O-Methylbatatasin III can be unequivocally determined through a synergistic application of modern isolation and spectroscopic techniques. While detailed published spectral data for this specific compound is sparse, the established methodologies and comparative analysis with related compounds provide a clear roadmap for its structural elucidation. This guide serves as a foundational resource for researchers working on the isolation, identification, and characterization of bibenzyl natural products. Further research to fully characterize the spectroscopic properties and biological activities of 3'-O-Methylbatatasin III is warranted to explore its potential in drug discovery and development.
References
- 1. 3'-o-Methylbatatasin III | 101330-69-2 | BEA33069 [biosynth.com]
- 2. 3'-O-Methylbatatasin Iii | C16H18O3 | CID 442711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3'-O-Methylbatatasin III | CAS:101330-69-2 | Stilbenes | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
